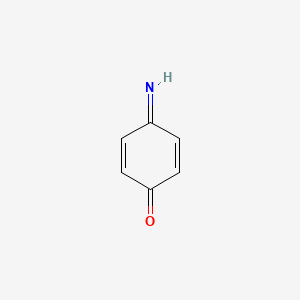

p-Benzoquinone imine

Vue d'ensemble

Description

p-Benzoquinone imine, also known as para-benzoquinone imine, is an organic compound characterized by a quinone structure with an imine group at the para position. This compound is a derivative of benzoquinone and is known for its electrophilic properties, making it a significant intermediate in various chemical reactions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: p-Benzoquinone imine can be synthesized through the oxidation of para-aminophenol. The reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium ferricyanide under acidic conditions. The process can be summarized as follows:

- Para-aminophenol is dissolved in an acidic medium.

- An oxidizing agent is added to the solution.

- The reaction mixture is stirred at a controlled temperature until the formation of this compound is complete.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Analyse Des Réactions Chimiques

Types of Reactions: p-Benzoquinone imine undergoes various chemical reactions, including:

Oxidation: It can be further oxidized to form quinone derivatives.

Reduction: Reduction of this compound leads to the formation of para-aminophenol.

Substitution: It can participate in nucleophilic substitution reactions due to its electrophilic nature.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium ferricyanide.

Reduction: Sodium borohydride, hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols.

Major Products Formed:

Oxidation: Quinone derivatives.

Reduction: Para-aminophenol.

Substitution: Various substituted quinone imines.

Applications De Recherche Scientifique

Chemical Synthesis

Intermediate in Synthesis:

p-Benzoquinone imine is primarily utilized as an intermediate in the synthesis of various dyes and pigments. Its electrophilic nature allows it to participate in nucleophilic substitution reactions, making it a versatile building block for complex organic molecules.

Polymer Production:

In industrial applications, this compound is employed in the production of polymers. It acts as a precursor for various chemical compounds, enhancing the properties of the resulting materials.

Biological Research

Role in Redox Cycling:

Research indicates that this compound plays a crucial role in redox cycling, which is essential for generating reactive oxygen species (ROS). These ROS are vital in cellular signaling pathways and are implicated in oxidative stress research .

Cytotoxic Effects:

The compound has been studied extensively for its cytotoxic effects, particularly concerning acetaminophen metabolism. The toxic metabolite N-acetyl-p-benzoquinone imine (NAPQI), derived from acetaminophen, disrupts calcium homeostasis within cells, leading to cell death. This mechanism highlights its relevance in hepatotoxicity studies .

Medical Applications

Acetaminophen Toxicity:

this compound's derivative, NAPQI, is recognized as a significant factor in acetaminophen-induced liver damage. Studies have shown that NAPQI can cause mitochondrial dysfunction and depletion of glutathione, a critical antioxidant in the liver. This depletion is linked to elevated cytosolic calcium levels and subsequent hepatocyte injury .

Monitoring Detoxification:

Recent research has identified thiomethyl metabolites of NAPQI as potential biomarkers for monitoring detoxification processes following acetaminophen ingestion. These metabolites could provide insights into individual variability in NAPQI production and detoxification pathways .

Table 1: Summary of Key Research Findings on this compound

Mécanisme D'action

The mechanism of action of p-benzoquinone imine involves its electrophilic nature, allowing it to react with nucleophiles such as thiols and amines. This reactivity is crucial in its role in redox cycling, where it can generate reactive oxygen species (ROS). The compound can also form covalent adducts with proteins and DNA, leading to potential cytotoxic and mutagenic effects.

Comparaison Avec Des Composés Similaires

N-acetyl-p-benzoquinone imine: A known metabolite of acetaminophen, involved in drug-induced liver toxicity.

p-Benzoquinone: The parent compound, which lacks the imine group but shares similar redox properties.

Hydroquinone: The reduced form of benzoquinone, which can be oxidized to form p-benzoquinone imine.

Uniqueness: this compound is unique due to its imine group, which imparts distinct electrophilic properties. This makes it a valuable intermediate in various chemical reactions and a subject of interest in toxicological studies.

Activité Biologique

p-Benzoquinone imine, particularly its metabolically active form N-acetyl-p-benzoquinone imine (NAPQI), is a significant compound in pharmacology and toxicology, primarily due to its role as a toxic metabolite of acetaminophen (APAP). This article delves into its biological activity, mechanisms of toxicity, and relevant case studies.

Overview of this compound

This compound is an electrophilic compound that can form adducts with various biomolecules, including proteins and nucleic acids. Its reactivity is largely attributed to the presence of the quinone moiety, which facilitates covalent bonding with thiol groups in proteins, leading to cellular dysfunction and toxicity.

Mechanisms of Toxicity

-

Disruption of Calcium Homeostasis :

NAPQI has been shown to disrupt calcium (Ca²⁺) homeostasis in hepatocytes. It increases cytosolic Ca²⁺ levels by inducing the release of Ca²⁺ from mitochondria and inhibiting Ca²⁺ uptake by the plasma membrane. This disruption precedes cell death and is linked to mitochondrial dysfunction and oxidative stress . -

Depletion of Glutathione :

NAPQI is known to deplete reduced glutathione (GSH), a critical antioxidant in cells. The depletion of GSH leads to increased oxidative stress and damage to cellular components, particularly in the liver, which can result in hepatotoxicity . -

Inhibition of DNA Repair :

Studies have indicated that NAPQI can inhibit the activity of topoisomerase IIα, an enzyme essential for DNA repair. This inhibition can lead to impaired DNA religation, contributing to genomic instability and cell death .

Case Study 1: Hepatotoxicity from Acetaminophen Overdose

A study investigated the effects of acetaminophen overdose where NAPQI was identified as a key player in liver damage. Patients exhibited elevated levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST), indicating liver injury. The study highlighted that NAPQI's covalent binding to hepatic proteins was central to the observed hepatotoxicity .

Case Study 2: Skin Reactions to Therapeutic Doses

A notable case involved a patient who developed acute skin rash after therapeutic doses of acetaminophen without liver damage. LC-MS analysis revealed significant concentrations of NAPQI-cysteine adducts, suggesting that while NAPQI is primarily associated with hepatotoxicity, it may also play a role in other adverse reactions such as skin damage .

Kinetic Studies

Kinetic studies on the hydrolysis of this compound have shown that it follows first-order kinetics across a pH range of 2–10. The reaction rates are significantly influenced by the protonation state of the compound, with protonated forms being more reactive .

Summary Table: Biological Effects of NAPQI

Propriétés

IUPAC Name |

4-iminocyclohexa-2,5-dien-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO/c7-5-1-3-6(8)4-2-5/h1-4,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WELKBINNNXKQQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)C=CC1=N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10952501 | |

| Record name | 4-Iminocyclohexa-2,5-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10952501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

107.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3009-34-5 | |

| Record name | p-Benzoquinone imine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3009-34-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Benzoquinoneimine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003009345 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Iminocyclohexa-2,5-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10952501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-BENZOQUINONEIMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5EVQ7K6T93 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.